molecular formula C10H4BrClN2 B13166818 5-Bromo-7-chloroisoquinoline-1-carbonitrile

5-Bromo-7-chloroisoquinoline-1-carbonitrile

Cat. No.: B13166818
M. Wt: 267.51 g/mol
InChI Key: IDCMUTDZSYDHBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloroisoquinoline-1-carbonitrile typically involves the bromination and chlorination of isoquinoline derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective substitution at the desired positions on the isoquinoline ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloroisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

5-Bromo-7-chloroisoquinoline-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-chloroisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development applications .

Properties

Molecular Formula

C10H4BrClN2

Molecular Weight

267.51 g/mol

IUPAC Name

5-bromo-7-chloroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4BrClN2/c11-9-4-6(12)3-8-7(9)1-2-14-10(8)5-13/h1-4H

InChI Key

IDCMUTDZSYDHBB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Cl)Br)C#N

Origin of Product

United States

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